
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride is a versatile chemical compound with a unique structure that includes a pyrazole ring and a cyclobutanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride typically involves the reaction of pyrazole with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include ketones, reduced derivatives, and substituted pyrazole compounds .
科学研究应用
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in catalysis and material science for developing new materials with unique properties
作用机制
The mechanism of action of 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cyclobutanol moiety can interact with hydrophobic pockets, enhancing binding affinity .
相似化合物的比较
Similar Compounds
3-Aminopyrazole: Similar in structure but with an amino group instead of a hydroxyl group.
3-Hydroxypyrazole: Similar but lacks the cyclobutanol moiety.
Pyrazolo[1,5-a]pyrimidines: More complex structures with fused rings.
Uniqueness
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride is unique due to its combination of a pyrazole ring and a cyclobutanol moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .
属性
IUPAC Name |
3-pyrazol-1-ylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c10-7-4-6(5-7)9-3-1-2-8-9;/h1-3,6-7,10H,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSATOKKLJCGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N2C=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3019940.png)
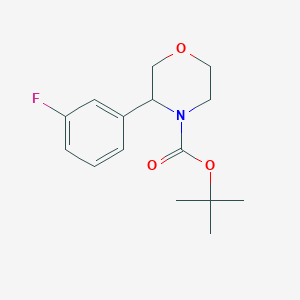
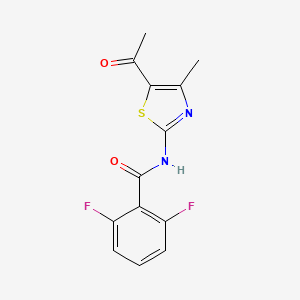
![N-(3,5-dimethylphenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3019946.png)
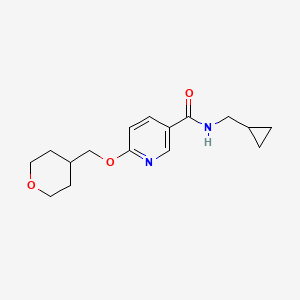
![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)
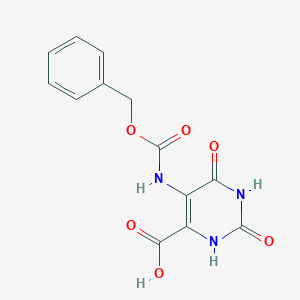
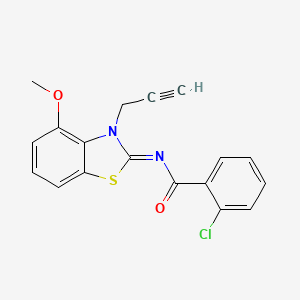
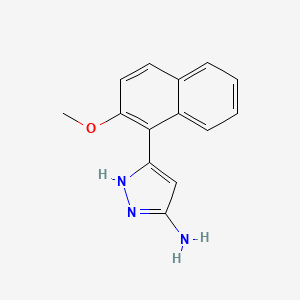

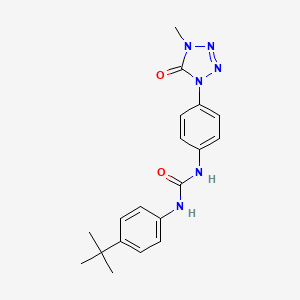
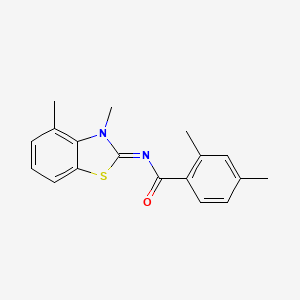
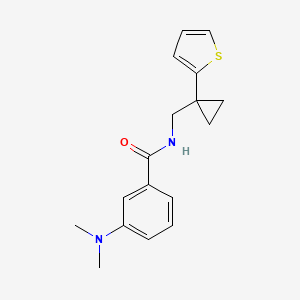
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3019962.png)
